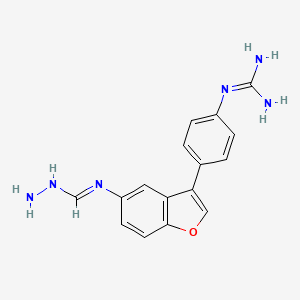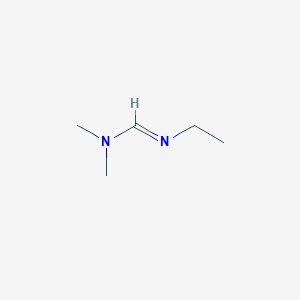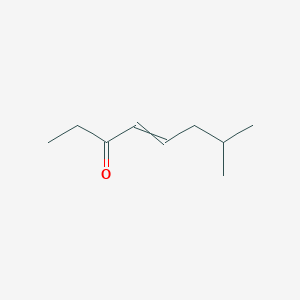
7-Methyloct-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyloct-4-en-3-one is an organic compound with the molecular formula C9H16O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a methyl group attached to the seventh carbon of an octene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Methyloct-4-en-3-one can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where 3-oxobutanoic acid reacts with aliphatic aldehydes in the presence of pyridine to yield α,β-unsaturated methyl ketones . This method is particularly effective for synthesizing enones with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyloct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methyloct-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 7-Methyloct-4-en-3-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies many of its biological effects, including its antimicrobial properties. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
7-Methyloct-3-en-2-one: Another enone with a similar structure but differing in the position of the double bond and carbonyl group.
7-Methyloct-3-en-5-yne: A compound with both a double and triple bond, showcasing different reactivity and properties.
Uniqueness: 7-Methyloct-4-en-3-one is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in synthetic and biological contexts, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
77106-71-9 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
7-methyloct-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |
InChI-Schlüssel |
JNSOSJJMBWJCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C=CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)

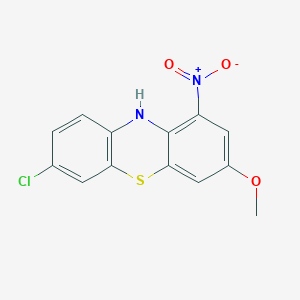
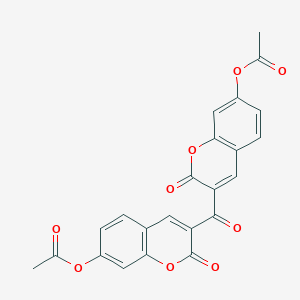

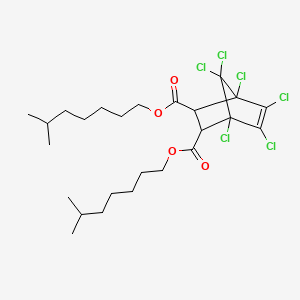



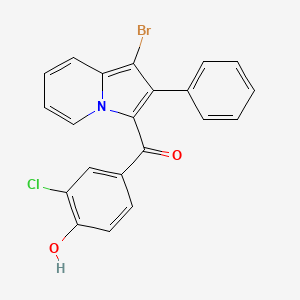
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
